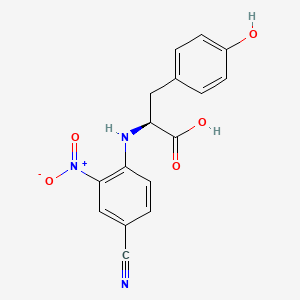
Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) is a heterocyclic compound that contains a pyrazine ring fused with a thioxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with thiourea in the presence of a base, followed by acidification to yield the desired product . The reaction conditions often require moderate temperatures and specific solvents to ensure the proper formation of the thioxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for further investigation in the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. The thioxo group is particularly interesting for its role in modulating biological activity .
Industry
Industrially, Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes and polymers .
Mécanisme D'action
The mechanism of action of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazine derivatives and thioxo-containing molecules, such as:
- Pyrazinecarboxylic acid
- Thiazole derivatives
- Pyrrolopyrazine derivatives
Uniqueness
What sets Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- apart is its specific combination of a pyrazine ring with a thioxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
161143-84-6 |
|---|---|
Formule moléculaire |
C6H7N3O2S |
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O2S/c7-6-3(1-5(10)11)8-2-4(12)9-6/h2H,1H2,(H,10,11)(H3,7,9,12) |
Clé InChI |
RZRKOUNCCXZTKU-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(NC1=S)N)CC(=O)O |
SMILES canonique |
C1=NC(=C(NC1=S)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)





![1-(Prop-1-yn-1-yl)tricyclo[4.1.0.0~2,7~]heptane](/img/structure/B574066.png)
![(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B574067.png)

![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)

